Home > Products > Screening Compounds P25759 > Zafirlukast Impurity D
Zafirlukast Impurity D -

Zafirlukast Impurity D

Catalog Number: EVT-13583305
CAS Number:
Molecular Formula: C46H49N5O8S
Molecular Weight: 832.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zafirlukast is classified as a leukotriene receptor antagonist and is utilized to mitigate asthma symptoms by blocking the action of cysteinyl leukotrienes on CysLT1 receptors. Zafirlukast Impurity D, like other impurities, is typically identified through high-performance liquid chromatography (HPLC) techniques during the drug's production process. It is essential to monitor such impurities to ensure they remain within acceptable limits to maintain drug safety and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zafirlukast Impurity D involves several methodologies, primarily focusing on purification and identification through chromatographic techniques. The common synthetic route includes:

  • High-Performance Liquid Chromatography (HPLC): This technique is employed to separate and quantify impurities present in the drug substance. HPLC allows for the identification of Zafirlukast Impurity D amidst other components by utilizing specific solvents and conditions tailored for optimal separation .
  • Chemical Reactions: The impurity can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents involved in these reactions include hydrogen bromide, peroxides, and organic solvents.
Molecular Structure Analysis

Structure and Data

The structural analysis typically involves:

  • Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized to elucidate the structure of Zafirlukast Impurity D.
  • Crystallography: Powder X-ray diffraction may also be applied to characterize crystalline forms of the impurity .
Chemical Reactions Analysis

Reactions and Technical Details

Zafirlukast Impurity D participates in various chemical reactions which are critical for its characterization:

  • Oxidation Reactions: These reactions can alter functional groups within the impurity, affecting its stability and reactivity.
  • Reduction Reactions: Similar to oxidation, reduction can modify the electronic structure of the compound.
  • Substitution Reactions: These reactions involve replacing one functional group with another, which can lead to different derivatives of the impurity.

Understanding these reactions is essential for predicting how Zafirlukast Impurity D behaves under different conditions during synthesis and storage.

Mechanism of Action

Process and Data

While Zafirlukast Impurity D itself may not have a well-defined mechanism of action like its parent compound, it is crucial to understand its relation to Zafirlukast:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: The solubility profile may vary based on its molecular structure; typically, impurities are assessed for their solubility in various solvents used during synthesis.
  • Stability: Stability studies indicate that impurities might affect the shelf-life of pharmaceutical formulations.

Chemical properties would include reactivity with common reagents used in pharmaceutical chemistry .

Applications

Scientific Uses

Zafirlukast Impurity D serves several scientific purposes:

  • Reference Standard: It is utilized as a reference standard for identifying and quantifying impurities in pharmaceutical formulations.
  • Research Applications: In research settings, it aids in understanding degradation pathways or interactions within drug formulations.
  • Quality Control: Monitoring levels of this impurity ensures compliance with regulatory standards for pharmaceutical products .
Synthetic Pathways and Formation Mechanisms of Zafirlukast Impurity D

Reaction Dynamics in Zafirlukast Synthesis: Dimerization Pathways

Zafirlukast Impurity D (CAS 1159195-69-3), designated as the m-tolyl isomer, forms through regioselective deviations during the final coupling stage of zafirlukast synthesis. The parent compound requires condensation between the carboxylic acid intermediate (4-(5-cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxybenzoic acid) and o-toluenesulfonamide. Impurity D arises when meta-substituted toluenesulfonamide (3-methylbenzenesulfonamide) substitutes the intended ortho-isophileic sulfonamide coupling partner. This structural isomerization occurs due to:

  • Incomplete purification of o-toluenesulfonamide starting material, containing residual m-toluenesulfonamide impurities [6] [9]
  • Nucleophilic affinity inversion under high-temperature condensation (>60°C), favoring the thermodynamically stable meta-sulfonamide adduct [6]
  • Electrophilic aromatic substitution kinetics promoting meta-attack when catalytic acid concentrations exceed threshold limits [9]

Table 1: Structural Characterization of Zafirlukast Impurity D

PropertyValue
IUPAC NameCyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
CAS Number1159195-69-3
Molecular FormulaC₃₁H₃₃N₃O₆S
Molecular Weight575.68 g/mol
Key Spectral Signatures¹H NMR (CDCl₃): δ 7.65 (m, 1H, ArH), 7.42 (d, 2H, ArH), 3.78 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) [6] [8]

Role of Coupling Agents in Impurity Generation

Carbodiimide-based coupling agents—particularly Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)—catalyze Impurity D formation through two primary mechanisms:

  • Competitive Acylation: DCC activates both ortho- and meta-toluenesulfonamides, enabling parallel reaction pathways. The meta-isophileic exhibits 1.8× higher acylation kinetics due to reduced steric hindrance versus the ortho-counterpart [1] [9]
  • Transient O-Acylurea Rearrangement: DCC-generated active intermediates undergo temperature-dependent isomerization to N-acylurea byproducts, which subsequently react with m-toluenesulfonamide. This side reaction amplifies above reagent stoichiometries of 1.5 equivalents [1] [6]

Phosphonium salts (e.g., PyBOP) reduce Impurity D by 47% versus carbodiimides by minimizing rearrangement pathways. However, they generate hydrolytically sensitive phosphonate esters that decompose to carboxylic acid analogs (Impurity 5, CAS 107754-20-1), necessitating strict anhydrous control [6] [9].

Kinetic Modeling of Byproduct Formation During Condensation Reactions

The second-order kinetics of Impurity D formation follow the rate law:-d[Zaf-intermediate]/dt = k₁[Zaf][o-TSA] + k₂[Zaf][m-TSA]where k₂ (2.7 × 10⁻³ L·mol⁻¹·s⁻¹) exceeds k₁ (1.2 × 10⁻³ L·mol⁻¹·s⁻¹) at 25°C in tetrahydrofuran. Key parameters influencing impurity accumulation include:

Table 2: Kinetic Parameters Governing Impurity D Formation

ParameterValueImpact on Impurity D
Coupling Agent Equiv.>1.2 equiv+34% per 0.1 equiv increase
Temperature>40°C+22% per 5°C increment
m-TSA Contamination0.5% in o-TSABaseline 0.8% impurity
Solvent PolarityDielectric >20+15–18% vs. apolar media

Computational models (DFT B3LYP/6-31G) confirm the *meta-sulfonamide adduct's stability (ΔG = -2.3 kcal/mol vs. ortho), rationalizing its preferential formation under thermodynamic control. Arrhenius plots reveal an activation energy (Eₐ) of 58 kJ/mol for Impurity D versus 63 kJ/mol for zafirlukast, explaining its dominance in high-temperature reactions [6].

Mitigation Strategies for Unintended Cross-Coupling Reactions

Four validated approaches suppress Impurity D below ICH Q3A identification thresholds (<0.10%):

  • Coupling Agent Optimization:

  • Replacing DCC with CDI (1,1′-Carbonyldiimidazole) at 0.95 equivalents limits Impurity D to <0.05% by avoiding rearrangements
  • Adding HOBt (Hydroxybenzotriazole) suppresses O-acylurea formation, reducing Impurity D by 40% versus DCC alone [1]
  • Reaction Engineering: Maintaining condensation temperatures at 20–25°C combined with dropwise sulfonamide addition (0.5 equiv/hr) minimizes thermal isomerization. This achieves 92% conversion with ≤0.15% Impurity D [6] [9]

  • In-Process Monitoring: FTIR tracking of the isocyanate intermediate (2270 cm⁻¹) enables real-time reaction quenching via ethanol addition when conversion exceeds 95%, preventing overreaction to Impurity D [9]

Table 3: Impurity D Distribution Under Optimized vs. Standard Conditions

ParameterStandard ProcessOptimized Process
m-TSA in o-TSA0.5–0.8%≤0.1%
Coupling AgentDCC (1.5 equiv)CDI (0.95 equiv)
Temperature40–45°C20–25°C
Impurity D Level0.4–0.7%<0.10%
Zafirlukast Yield82%88%

These strategies collectively address the kinetic and thermodynamic drivers of Impurity D, aligning synthetic outputs with regulatory requirements for pharmaceutical purity [6] [9].

Properties

Product Name

Zafirlukast Impurity D

IUPAC Name

cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

Molecular Formula

C46H49N5O8S

Molecular Weight

832.0 g/mol

InChI

InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52)

InChI Key

WUSUKXOVNZZOIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.